1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-
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Overview
Description
1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitrile, azo, nitro, and acetyloxy groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Diazotization: Formation of a diazonium salt from an aromatic amine.
Azo Coupling: Reaction of the diazonium salt with another aromatic compound to form the azo linkage.
Acetylation: Introduction of the acetyloxy group.
Nitrile Formation: Introduction of the nitrile groups.
Each of these steps requires specific conditions, such as controlled temperatures, pH levels, and the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The nitrile and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-4-nitro-
- 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-6-nitro-
Uniqueness
The unique combination of functional groups in 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- distinguishes it from similar compounds. Its specific arrangement of nitrile, azo, nitro, and acetyloxy groups contributes to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72828-64-9 |
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Molecular Formula |
C23H24N6O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[N-butyl-4-[(2,6-dicyano-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C23H24N6O4/c1-4-5-8-28(9-10-33-17(3)30)20-6-7-22(16(2)11-20)26-27-23-18(14-24)12-21(29(31)32)13-19(23)15-25/h6-7,11-13H,4-5,8-10H2,1-3H3 |
InChI Key |
ARSKJXYLLONUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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